N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide
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Overview
Description
N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It is being investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the aromatic rings in the compound can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: This compound has a similar structure but lacks the hydrazone group.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound is another hydrazone derivative with different substituents on the aromatic rings.
Uniqueness
N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biomolecules makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4/c30-17-10-6-7-15(13-17)14-25-28-24(33)21(26-22(31)16-8-2-1-3-9-16)20-18-11-4-5-12-19(18)23(32)29-27-20/h1-14,21,30H,(H,26,31)(H,28,33)(H,29,32)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMRIHYGAMKAX-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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